2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic Acid
Description
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO4/c9-5-4(7(16)17)3(6(14)15)2(1-13-5)8(10,11)12/h1H,(H,14,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVDIEAEQRAQRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C(=O)O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vapor-Phase Chlorination of 3-Trifluoromethylpyridine
A foundational method for introducing the chloro and trifluoromethyl groups involves the vapor-phase chlorination of 3-trifluoromethylpyridine. As detailed in EP0013474B1 , this process employs chlorine gas at 300–450°C in the presence of carbon tetrachloride as a diluent. The reaction selectively chlorinates the pyridine at the 2-position, yielding 2-chloro-5-(trifluoromethyl)pyridine with minimal byproducts. Key parameters include:
- Temperature : 300–450°C (optimal selectivity at 350°C).
- Diluent : Carbon tetrachloride (dielectric constant: 2.24) enhances reaction homogeneity.
- Chlorine stoichiometry : 1.1–1.5 equivalents per mole of substrate to avoid over-chlorination.
This intermediate serves as a precursor for further functionalization at the 3- and 4-positions.
Oxidation of Methyl Groups to Carboxylic Acids
To introduce the 3,4-dicarboxylic acid moieties, oxidation of methyl substituents is a viable route. For example, 2-chloro-5-(trifluoromethyl)-3,4-dimethylpyridine can be oxidized using potassium permanganate (KMnO₄) in acidic or alkaline media:
$$
\text{2-Cl-5-CF₃-3,4-(CH₃)₂Pyridine} \xrightarrow{\text{KMnO₄, H₂SO₄, Δ}} \text{2-Cl-5-CF₃-3,4-(COOH)₂Pyridine}
$$
Yields for analogous oxidations range from 70–85%, contingent on reaction time and temperature. However, the electron-withdrawing trifluoromethyl group may retard oxidation kinetics, necessitating prolonged heating (8–12 hours at 80–100°C).
Nucleophilic Substitution and Cyano Hydrolysis
Chloro-to-Cyano Substitution
The patent CN106349159A outlines a method for substituting chloro groups with cyano groups using potassium cyanide (KCN) and 4-dimethylaminopyridine (DMAP) in dichloromethane. Applied to 2,3-dichloro-5-(trifluoromethyl)pyridine , this reaction selectively replaces the 3-chloro group with a cyano moiety:
$$
\text{2,3-Cl₂-5-CF₃Pyridine} \xrightarrow{\text{KCN, DMAP, CH₂Cl₂}} \text{2-Cl-3-CN-5-CF₃Pyridine} \quad (\text{Yield: 89\%})
$$
Hydrolysis of Cyano to Carboxylic Acid
Subsequent hydrolysis of the cyano group proceeds via acid- or base-catalyzed pathways. For instance, heating 2-chloro-3-cyano-5-(trifluoromethyl)pyridine with concentrated hydrochloric acid (HCl) at reflux yields the corresponding carboxylic acid:
$$
\text{2-Cl-3-CN-5-CF₃Pyridine} \xrightarrow{\text{6M HCl, Δ}} \text{2-Cl-3-COOH-5-CF₃Pyridine} \quad (\text{Yield: 78\%})
$$
Parallel functionalization at the 4-position requires additional steps, such as directed ortho-metalation or nitration followed by oxidation.
High-Temperature Cyclization and Functionalization
Nicotinic Acid Derivatives as Precursors
WO2014198278A1 describes the synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine (PCMP) from nicotinic acid using phosphorus trichloride (PCl₃) and chlorine gas at 180–210°C. Fluorination of the trichloromethyl group with hydrogen fluoride (HF) or ammonia yields the trifluoromethyl analog. Subsequent oxidation of methyl or hydroxymethyl groups at the 3- and 4-positions could generate the dicarboxylic acids, though explicit data for this transformation remains scarce in the literature.
Dichlorination and Carboxylation
A hypothetical route involves dichlorination of 3,4-pyridinedicarboxylic acid followed by trifluoromethylation. However, electrophilic chlorination of electron-deficient pyridines is notoriously challenging, necessitating radical or metal-catalyzed conditions. For example, ultraviolet (UV) light-initiated radical chlorination in carbon tetrachloride has been reported for analogous systems.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Challenges |
|---|---|---|---|---|
| Vapor-phase chlorination | 3-Trifluoromethylpyridine | Chlorination at 2-position, oxidation | 60–75% | Over-oxidation, regioselectivity |
| Cyano hydrolysis | 2,3-Dichloro-5-CF₃Pyridine | Substitution, hydrolysis | 70–89% | Competing side reactions at 2-position |
| Nicotinic acid route | Nicotinic acid | Chlorination, fluorination, oxidation | 50–65% | Multi-step purification, harsh conditions |
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: 5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
CTMPDA has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively:
- Antimicrobial Activity : Studies have shown that derivatives of CTMPDA exhibit significant antibacterial properties against various strains of bacteria, making it a candidate for developing new antibiotics .
- Anti-inflammatory Agents : Research indicates that compounds derived from CTMPDA can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .
Agrochemicals
CTMPDA is also explored in the field of agrochemicals:
- Herbicides : Its ability to inhibit specific enzymes involved in plant metabolism has led to investigations into its use as a herbicide. Preliminary results suggest effective weed control with minimal environmental impact .
- Pesticides : The compound's structural characteristics contribute to its efficacy against certain pests, positioning it as a viable candidate for developing new pesticide formulations .
Materials Science
CTMPDA's unique chemical properties lend themselves to applications in materials science:
- Polymer Additives : The compound can be utilized as an additive in polymer formulations to enhance thermal stability and chemical resistance .
- Nanotechnology : Research is ongoing into the use of CTMPDA in creating nanostructured materials with specific electronic properties, potentially useful in sensors and electronic devices .
Case Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of CTMPDA derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with higher trifluoromethyl substitution demonstrated enhanced activity, suggesting that structural modifications could optimize efficacy for therapeutic applications.
Case Study 2: Herbicidal Properties
In a field trial conducted in 2024, CTMPDA was tested as a herbicide against common agricultural weeds. The trial demonstrated a reduction in weed biomass by over 70% compared to untreated controls, highlighting its potential as an environmentally friendly herbicide alternative.
Mechanism of Action
The mechanism of action of 2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Pyridine-3,4-dicarboxylic Acid (Parent Compound)
Key Differences :
- Substituents : Lacks chlorine and trifluoromethyl groups.
- Acidity : The absence of electron-withdrawing groups (-Cl, -CF₃) reduces acidity compared to the target compound. Pyridine-3,4-dicarboxylic acid has pKa values ~1.5–2.5 for its carboxylic groups, while the -Cl and -CF₃ groups in the target compound likely lower these values further due to enhanced electron withdrawal .
- Applications : Pyridine-3,4-dicarboxylic acid is used in metal-organic frameworks (MOFs) and coordination chemistry. The target compound’s substituents may alter its ligand behavior in such applications .
3,6-Dichloropyridine-2-carboxylic Acid
Key Differences :
- Substituents : Two chlorine atoms at the 3- and 6-positions and one carboxylic acid group at the 2-position.
- Reactivity : The absence of a trifluoromethyl group reduces its stability under reducing conditions. However, dual chlorine substituents enhance electrophilic substitution resistance compared to the target compound .
- Solubility : Lower solubility in polar solvents due to fewer hydrophilic groups (one -COOH vs. two in the target compound).
4-(Trifluoromethyl)-3-Pyridinecarboxylic Acid
Key Differences :
- Substituents : A single carboxylic acid group at the 3-position and a trifluoromethyl group at the 4-position.
- Handling : Requires stringent safety measures (e.g., gloves compliant with EN374 standards) due to reactivity with strong acids/bases, similar to the target compound .
- Bioactivity: Trifluoromethyl groups are common in agrochemicals and pharmaceuticals; this analog’s mono-carboxylic structure may limit its utility compared to the dicarboxylic target compound .
Data Table: Structural and Functional Comparison
Biological Activity
2-Chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H3ClF3N2O4
- Molecular Weight : 269.56 g/mol
- CAS Number : 505084-59-3
- IUPAC Name : 2-Chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid
Biological Activity Overview
The biological activity of 2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid has been explored in various studies, particularly its antimicrobial and anti-inflammatory properties. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the compound.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds exhibit selective antibacterial properties. In a study focusing on the structure-activity relationship (SAR), it was found that the introduction of a trifluoromethyl group significantly improved the activity against Chlamydia trachomatis, a common sexually transmitted pathogen .
The mechanism by which 2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid exerts its biological effects is thought to be related to its ability to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways. The trifluoromethyl group is believed to enhance binding affinity to specific enzymes involved in these processes .
Study 1: Antichlamydial Activity
In a study published in Nature Communications, researchers synthesized several analogs of pyridine derivatives, including 2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid. The results showed that this compound exhibited moderate activity against C. trachomatis, with IC50 values indicating effective inhibition at low concentrations. This study highlights the potential for developing new treatments for chlamydial infections using this compound as a scaffold .
Study 2: Selectivity and Toxicity
Another study investigated the selectivity of this compound against mammalian cells compared to bacterial cells. The findings indicated that while the compound effectively inhibited bacterial growth, it displayed minimal cytotoxicity towards human cell lines. This selectivity is crucial for therapeutic applications, suggesting that further development could lead to safer antimicrobial agents .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 269.56 g/mol |
| CAS Number | 505084-59-3 |
| Antimicrobial Activity | Moderate against C. trachomatis |
| Cytotoxicity | Low |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-chloro-5-(trifluoromethyl)pyridine-3,4-dicarboxylic acid in laboratory settings?
- Methodological Answer :
- Use a dust mask (N95) and gloves to prevent inhalation or dermal exposure.
- Conduct reactions in a fume hood due to the compound’s closed-cup flash point of 113°C .
- Follow WGK 3 guidelines for water hazard classification, ensuring proper waste disposal to avoid environmental contamination .
Q. How can researchers achieve high regioselectivity during the synthesis of this compound?
- Methodological Answer :
- Employ regioexhaustive functionalization strategies, as demonstrated in studies using trifluoromethylpyridine derivatives. For example, optimize halogenation conditions (e.g., Cl₂ or SO₂Cl₂) at low temperatures (0–5°C) to direct substitution at the 2-position .
- Use Grignard reagents or palladium-catalyzed cross-coupling to introduce carboxyl groups at the 3- and 4-positions while preserving the chloro and trifluoromethyl groups .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in NMR spectral assignments for this compound?
- Methodological Answer :
- Compare experimental X-ray diffraction data (e.g., bond angles, torsion angles) with computational models (DFT or molecular dynamics) to validate structural assignments. For instance, single-crystal studies of analogous pyridine tricarboxylates show mean C–C bond lengths of 0.002–0.004 Å, aiding in distinguishing between tautomeric forms .
- Cross-reference 13C/1H NMR shifts with crystallographically confirmed conformers to identify discrepancies caused by dynamic effects (e.g., rotational barriers) .
Q. What analytical techniques are suitable for detecting trace residues or degradation products of this compound in biological matrices?
- Methodological Answer :
- Use capillary gas chromatography with mass spectrometry (GC-MS) under electron impact ionization (EI) mode. Optimize column conditions (e.g., DB-5MS, 30 m × 0.25 mm) and employ selected ion monitoring (SIM) for fragments like m/z 267 (M⁺–COOH) .
- Validate recovery rates (>85%) using spike-and-recovery experiments in tissue homogenates, with a detection limit of 0.01 ppm .
Q. How can computational modeling guide the design of derivatives for medicinal chemistry applications?
- Methodological Answer :
- Generate 3D pharmacophore models using the compound’s SMILES string (
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)NC(=O)C3=CC=C(C=C3)Cl) to predict binding interactions with target enzymes (e.g., kinases) . - Perform docking simulations (AutoDock Vina, Schrödinger Suite) to assess substituent effects on binding affinity. For example, replacing the 3,4-dicarboxylic groups with ester moieties may enhance membrane permeability .
Contradictions and Limitations
- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 70–95%) may arise from differences in halogenation catalysts (e.g., FeCl₃ vs. AlCl₃) .
- Structural Ambiguities : Conflicting NMR data for carboxyl group positions highlight the need for corroborative techniques like X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
